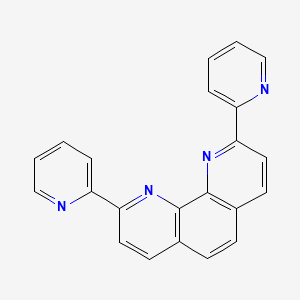

2,9-Di(pyridin-2-yl)-1,10-phenanthroline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,9-dipyridin-2-yl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4/c1-3-13-23-17(5-1)19-11-9-15-7-8-16-10-12-20(18-6-2-4-14-24-18)26-22(16)21(15)25-19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPZXFSSFAIVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=N5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478533 | |

| Record name | 2,9-Di(pyridin-2-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773883-32-2 | |

| Record name | 2,9-Di(pyridin-2-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,9-Di(pyridin-2-yl)-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,9-di(pyridin-2-yl)-1,10-phenanthroline (DPP), a significant ligand in coordination chemistry and a valuable component in the development of novel therapeutics and chemosensors. This document delves into the prevalent synthetic strategies, offering detailed, step-by-step protocols for the widely employed Stille cross-coupling reaction. Furthermore, alternative synthetic routes, such as the Suzuki and Negishi couplings, are discussed, providing researchers with a broader perspective on available methodologies. The guide also includes detailed procedures for the synthesis of key precursors and essential characterization data to ensure the successful synthesis and verification of the target compound.

Introduction: The Significance of this compound (DPP)

This compound, often abbreviated as DPP, is a multidentate heterocyclic ligand that has garnered considerable interest within the scientific community. Its rigid, pre-organized structure makes it an exceptional chelating agent for a variety of metal ions. This property is pivotal in its application in medicinal and environmental chemistry, particularly in the design of fluorescent sensors and in chelation therapies.[1] The unique coordination properties of DPP have also been explored in the development of G-quadruplex binders, which are of interest as potential anticancer agents.

The core of DPP's utility lies in its tetradentate N-donor framework, which allows for the formation of stable complexes with metal ions. This guide will provide the necessary technical details for the successful laboratory synthesis of this versatile compound.

Precursor Synthesis: Building the Blocks for DPP

A successful synthesis of DPP is contingent on the quality and availability of its key precursors. This section details the synthesis of the two primary building blocks required for the most common synthetic route: 2,9-dichloro-1,10-phenanthroline and 2-(tributylstannyl)pyridine.

Synthesis of 2,9-Dichloro-1,10-phenanthroline

The synthesis of 2,9-dichloro-1,10-phenanthroline is often considered a challenging step. However, reliable methods have been established to produce this crucial intermediate in good yields.

Method 1: Chlorination using Phosphorus Oxychloride and Phosphorus Pentachloride

This traditional method involves the chlorination of a phenanthrolinedione precursor. While effective, it can sometimes lead to purification challenges. A common procedure involves reacting the appropriate precursor with a refluxing mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield 2,9-dichloro-1,10-phenanthroline.[2]

Method 2: Improved High-Yield Oxidation Route

A more recent and higher-yielding method involves the oxidation of a suitable precursor by air in a potassium t-butoxide/t-butanol medium. This method is reported to provide yields in the range of 60% to 80% and can be a more efficient alternative to the traditional chlorination protocol.[2]

Detailed Protocol for Chlorination:

A standard procedure for the synthesis of 2,9-dichloro-1,10-phenanthroline involves the reaction of 1,10-phenanthroline-2,9-dione in a refluxing mixture of POCl₃ and PCl₅, yielding approximately 70% of the desired product.[2]

| Reagent/Solvent | Role | Key Considerations |

| 1,10-Phenanthroline-2,9-dione | Starting Material | Ensure high purity for optimal reaction. |

| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent & Solvent | Highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE). |

| Phosphorus Pentachloride (PCl₅) | Chlorinating Agent | Moisture-sensitive solid. Handle with care. |

Synthesis of 2-(Tributylstannyl)pyridine

This organotin reagent is a key component in the Stille cross-coupling reaction. It is typically prepared from 2-bromopyridine.

Detailed Protocol:

The synthesis involves the reaction of 2-bromopyridine with n-butyllithium followed by quenching with tributyltin chloride.

| Reagent/Solvent | Role | Key Considerations |

| 2-Bromopyridine | Starting Material | Ensure dryness of the reagent. |

| n-Butyllithium (n-BuLi) | Lithiating Agent | Pyrophoric and moisture-sensitive. Handle under an inert atmosphere. |

| Tributyltin Chloride | Stannylating Agent | Toxic. Handle with extreme care and appropriate PPE. |

| Anhydrous Tetrahydrofuran (THF) | Solvent | Must be thoroughly dried before use. |

Experimental Workflow for 2-(Tributylstannyl)pyridine Synthesis:

Caption: Workflow for the synthesis of 2-(tributylstannyl)pyridine.

Core Synthesis of this compound (DPP)

The most widely adopted method for the synthesis of DPP is the palladium-catalyzed Stille cross-coupling reaction. This section provides a detailed protocol for this key transformation.

Stille Cross-Coupling Reaction

The Stille coupling involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. For the synthesis of DPP, this translates to the coupling of 2,9-dichloro-1,10-phenanthroline with 2-(tributylstannyl)pyridine.

Reaction Mechanism:

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol:

The following protocol is a representative procedure for the Stille cross-coupling synthesis of DPP.

| Reagent/Solvent | Molar Eq. | Role | Key Considerations |

| 2,9-Dichloro-1,10-phenanthroline | 1.0 | Electrophile | Ensure high purity. |

| 2-(Tributylstannyl)pyridine | ~2.2 | Nucleophile | Excess is used to drive the reaction to completion. |

| Tetrakis(triphenylphosphine)palladium(0) | ~0.05 | Catalyst | Air-sensitive. Handle under an inert atmosphere. |

| Anhydrous Toluene | - | Solvent | Must be deoxygenated before use. |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,9-dichloro-1,10-phenanthroline and the palladium catalyst.

-

Add anhydrous, deoxygenated toluene via cannula.

-

Add 2-(tributylstannyl)pyridine via syringe.

-

Heat the reaction mixture to 115 °C and stir for 43 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Workup: The workup for Stille reactions often involves removing the tin byproducts. A common method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This causes the precipitation of tributyltin fluoride, which can be removed by filtration.

-

Purification: The crude product is typically purified by column chromatography on silica gel or alumina.

Alternative Synthetic Routes

While the Stille coupling is a robust method, other cross-coupling reactions can also be employed for the synthesis of DPP. These alternatives can be particularly useful if organotin reagents are to be avoided due to their toxicity.

Suzuki Coupling

The Suzuki coupling utilizes a boronic acid or ester as the nucleophile. In this case, 2,9-dichloro-1,10-phenanthroline would be reacted with a 2-pyridylboronic acid or a corresponding boronate ester in the presence of a palladium catalyst and a base.

Negishi Coupling

The Negishi coupling employs an organozinc reagent as the nucleophile. The synthesis of DPP via this route would involve the reaction of 2,9-dichloro-1,10-phenanthroline with a 2-pyridylzinc halide. Organozinc reagents are known for their high reactivity, which can often allow for milder reaction conditions.[4]

Characterization of this compound

Proper characterization of the final product is crucial to confirm its identity and purity. The following are expected characterization data for DPP.

| Technique | Expected Data |

| ¹H NMR | Complex aromatic region with signals corresponding to the protons of the phenanthroline and pyridine rings. |

| ¹³C NMR | A series of signals in the aromatic region corresponding to the different carbon environments in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of DPP (C₂₂H₁₄N₄, MW: 334.37 g/mol ). |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety Considerations

The synthesis of DPP involves the use of several hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

-

Organotin Compounds: Tributyltin derivatives are highly toxic. Handle with extreme caution and dispose of waste according to institutional guidelines.

-

Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care.

-

Solvents: Toluene and other organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

-

n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and handling of sensitive reagents. The Stille cross-coupling reaction remains the most established method for its preparation, offering good yields and reliability. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently synthesize this valuable ligand for their specific applications in chemistry, materials science, and drug discovery. The exploration of alternative synthetic routes such as the Suzuki and Negishi couplings also provides avenues for further optimization and the development of more environmentally benign procedures.

References

-

Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) . PubMed. (2008-01-30). [Link]

-

Stille Coupling . NROChemistry. [Link]

-

Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions . Organic Letters. [Link]

-

NOTE Synthesis and Characterization of 1,10-Phenanthroline-2,9- dicarbaldehyde-bis-(thiosemicarbazone) . Journal of the Chilean Chemical Society. [Link]

-

Synthesis and characterisation of homoleptic 2,9-diaryl-1,10-phenanthroline copper(i) complexes: influencing selectivity in photoredox-catalysed atom-transfer radical addition reactions . Dalton Transactions. [Link]

-

Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline . ResearchGate. [Link]

-

Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides . National Institutes of Health. [Link]

-

Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents . MDPI. [Link]

-

The highly preorganized ligand 2, 9-DI-(2'-PYRIDYL)-1, 10-Phenanthroline, and its complexation properties with metal ions . UNCW Institutional Repository. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

2,9-Di(pyridin-2-yl)-1,10-phenanthroline CAS number 773883-32-2

An In-Depth Technical Guide to 2,9-Di(pyridin-2-yl)-1,10-phenanthroline (DPP)

CAS Number: 773883-32-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (DPP), a highly preorganized tetradentate ligand. DPP has garnered significant interest in coordination chemistry, fluorescent sensing, and catalysis due to its unique structural and photophysical properties. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental designs.

Core Concepts: The Architectural Advantage of DPP

This compound is a multidentate ligand characterized by a rigid aromatic backbone. This rigidity imparts a high degree of preorganization, meaning the donor nitrogen atoms are held in a specific conformation that is ideal for chelating metal ions.[1] This preorganization is a key determinant of its remarkable selectivity for certain metal ions, as the ligand does not need to undergo significant conformational changes upon complexation, minimizing the entropic penalty.

The structure of DPP, featuring a central 1,10-phenanthroline core flanked by two pyridin-2-yl substituents at the 2 and 9 positions, creates a specific binding pocket. This architecture is particularly well-suited for metal ions with an ionic radius close to 1.0 Å, as it allows for the formation of stable five-membered chelate rings.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of DPP is crucial for its effective application.

| Property | Value | Source |

| CAS Number | 773883-32-2 | [3] |

| Molecular Formula | C₂₂H₁₄N₄ | [3] |

| Molecular Weight | 334.37 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Topological Polar Surface Area (TPSA) | 51.56 Ų | [3] |

| logP | 4.907 | [3] |

Note: Further experimental data on properties like melting point and detailed solubility in a wide range of solvents would be beneficial for practical applications.

While a detailed, publicly available NMR or IR spectrum for the free ligand is not readily found in the initial search, the synthesis and characterization of its metal complexes have been extensively studied.[5] For researchers synthesizing this compound, standard characterization techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy are essential to confirm its identity and purity.

Synthesis of this compound

The synthesis of DPP is most commonly achieved via a palladium-catalyzed cross-coupling reaction. The Stille cross-coupling is a frequently cited method.[6]

Conceptual Workflow for DPP Synthesis

Caption: Stille cross-coupling synthesis of DPP.

Experimental Protocol: Stille Cross-Coupling

This protocol is based on established Stille coupling methodologies.[6]

Materials:

-

2,9-Dichloro-1,10-phenanthroline

-

2-(Tributylstannyl)pyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 2,9-dichloro-1,10-phenanthroline and a stoichiometric excess (approximately 2.2 equivalents) of 2-(tributylstannyl)pyridine.

-

Catalyst Addition: Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (typically 5-10 mol%).

-

Solvent Addition: Add anhydrous toluene to the flask via cannula. The concentration should be sufficient to dissolve the reactants.

-

Reaction: Heat the reaction mixture to 115 °C and stir for approximately 43 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The purification process typically involves column chromatography on silica gel to separate the desired product from the tin byproducts and residual starting materials. The yield for this reaction has been reported to be around 21%.[6]

Self-Validation: The identity and purity of the synthesized DPP should be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Fluorescent Metal Ion Sensing

The preorganized structure of DPP makes it an excellent candidate for a fluorescent sensor. Upon chelation with specific metal ions, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) can be observed.[2]

Mechanism of Cadmium(II) Sensing

Caption: Chelation-Enhanced Fluorescence of DPP with Cd(II).

DPP exhibits a remarkable selectivity for cadmium(II) ions.[1] In its free form, the fluorescence of DPP is relatively low. However, upon binding to Cd²⁺, a significant increase in fluorescence intensity is observed.[1] This CHEF effect allows for the detection of Cd²⁺ at very low concentrations, down to the 1 x 10⁻¹⁰ M range.[1] This high sensitivity and selectivity make DPP a valuable tool for environmental monitoring and biological studies involving cadmium.

Protocol for Cadmium(II) Detection

This protocol is a general guideline for utilizing DPP as a fluorescent sensor.

Materials:

-

Stock solution of DPP in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Aqueous buffer solution (pH should be optimized for the specific application).

-

Standard solutions of Cadmium(II) for calibration.

-

Fluorometer.

Procedure:

-

Preparation of Sensor Solution: Prepare a dilute working solution of DPP (e.g., 10⁻⁸ M) in the chosen buffer system.[2]

-

Calibration: Create a series of calibration standards by adding known concentrations of Cd²⁺ to the DPP sensor solution.

-

Sample Analysis: Add the sample containing an unknown concentration of Cd²⁺ to the DPP sensor solution.

-

Fluorescence Measurement: Measure the fluorescence intensity of the calibration standards and the sample at the emission maximum of the [Cd(DPP)]²⁺ complex.

-

Quantification: Construct a calibration curve by plotting fluorescence intensity versus Cd²⁺ concentration for the standards. Use this curve to determine the Cd²⁺ concentration in the sample.

Causality and Trustworthiness: The selectivity for Cd²⁺ is attributed to the optimal fit of its ionic radius (0.96 Å) within the DPP binding pocket.[2] The rigidity of the DPP backbone enhances this selectivity.[2] The protocol's reliability is ensured by careful calibration and control experiments to account for potential matrix effects.

Role in Photocatalysis

Complexes of DPP with transition metals, particularly copper(I), have shown significant promise as photocatalysts. These complexes can absorb visible light and initiate redox reactions, making them attractive for various organic transformations.

Application in Atom Transfer Radical Addition (ATRA)

Copper(I) complexes of 2,9-diaryl-1,10-phenanthroline derivatives have been successfully employed as photoredox catalysts in Atom Transfer Radical Addition (ATRA) reactions.

Caption: Proposed mechanism for Cu(I)-DPP catalyzed ATRA.

In this catalytic cycle, the copper(I) complex absorbs light, promoting it to an excited state. This excited state is a potent reductant and can be oxidatively quenched by an alkyl halide to generate a radical intermediate and a copper(II) species. The radical then adds to an alkene, and the resulting adduct radical is reduced back to the product by another molecule of the copper(I) complex, regenerating the catalyst. The efficiency of this process is dependent on the excitation wavelength.

Safety and Handling

-

General Handling: Handle in a well-ventilated area. Avoid breathing dust. Wash thoroughly after handling.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Storage: Store in a tightly closed container in a cool, dry place.[5]

Conclusion and Future Outlook

This compound is a versatile and powerful ligand with significant potential in diverse fields of chemical research. Its preorganized structure underpins its remarkable selectivity in metal ion sensing, while its ability to form photochemically active complexes opens up avenues in catalysis. Future research will likely focus on the development of new DPP-based sensors for other environmentally and biologically relevant analytes, as well as the design of more efficient and selective photocatalytic systems for sustainable chemical synthesis.

References

-

The highly preorganized ligand 2, 9-DI-(2'-PYRIDYL)-1, 10-Phenanthroline, and its complexation properties with metal ions - UNCW Institutional Repository. Available at: [Link]

-

Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed. Available at: [Link]

-

Selectivity of the highly preorganized tetradentate ligand 2,9-di(pyrid-2-yl)-1,10-phenanthroline for metal ions in aqueous solution, including lanthanide(III) ions and the uranyl(VI) cation - PubMed. Available at: [Link]

-

Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Selectivity of the Highly Preorganized Tetradentate Ligand 2,9-Di(pyrid-2-yl)-1,10-phenanthroline for Metal Ions in Aqueous Solution, Including Lanthanide(III) Ions and the Uranyl(VI) Cation | Request PDF - ResearchGate. Available at: [Link]

-

This compound - Lead Sciences. Available at: [Link]

-

Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders - PubMed. Available at: [Link]

-

Synthesis and characterisation of homoleptic 2,9-diaryl-1,10-phenanthroline copper(i) complexes: influencing selectivity in photoredox-catalysed atom-transfer radical addition reactions - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Synthesis, structures, photophysical properties, and catalytic characteristics of 2,9-dimesityl-1,10-phenanthroline (dmesp) transition metal complexes | Request PDF - ResearchGate. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline - ResearchGate. Available at: [Link]

-

Photophysical Characteristics and Reactivity of Bis(2,9-di-tert-butyl-1,10-phenanthroline)copper(I) | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

Ru(II)–Pd(II) dinuclear complexes of di(pyridin-2-yl)amino-substituted 1,10-phenanthrolines: synthesis, characterization and application for catalysis | Inorganic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

-

Fluorescence and Metal-Binding Properties of the Highly Preorganized Tetradentate Ligand 2,2'-Bi-1,10-phenanthroline and Its Remarkable Affinity for Cadmium(II) - PubMed. Available at: [Link]

Sources

- 1. 2,9-Di-(2'-pyridyl)-1,10-phenanthroline synthesis - chemicalbook [chemicalbook.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C22H14N4 | CID 12145891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. content.labscoop.com [content.labscoop.com]

An In-Depth Technical Guide to the Molecular Structure of 2,9-Di(pyridin-2-yl)-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,9-Di(pyridin-2-yl)-1,10-phenanthroline (DPPZ) is a meticulously designed tetradentate N-donor ligand that has garnered significant attention in coordination chemistry, materials science, and medicinal chemistry. Its rigid, pre-organized structure, featuring a phenanthroline core flanked by two pyridyl arms, makes it an exceptional chelator for a variety of metal ions. This guide provides a comprehensive technical overview of the molecular structure of DPPZ, delving into its synthesis, solid-state and solution-phase conformation, spectroscopic signatures, and its pivotal role as a building block for functional supramolecular assemblies and potential therapeutic agents.

Introduction: The Architectural Ingenuity of DPPZ

The unique topology of this compound is central to its function. Unlike more flexible ligands, the phenanthroline backbone imposes a significant degree of pre-organization, meaning the four nitrogen donor atoms are held in a specific spatial arrangement even in the uncomplexed state[1]. This inherent structural rigidity minimizes the entropic penalty upon metal ion binding, leading to the formation of highly stable coordination complexes[1]. The pyridyl substituents at the 2 and 9 positions extend the π-system of the phenanthroline core and provide additional coordination sites, enabling the ligand to fully encapsulate a metal ion. This tetradentate coordination is crucial for its applications, from forming luminescent metal complexes to its role as a DNA intercalating agent.

Synthesis and Structural Elucidation

A robust understanding of the molecular structure of DPPZ begins with its synthesis and the analytical techniques used to confirm its identity and purity.

Synthetic Pathway: A Stille Cross-Coupling Approach

The most common and effective method for the synthesis of DPPZ involves a palladium-catalyzed Stille cross-coupling reaction. This approach offers a reliable route to constructing the C-C bond between the phenanthroline core and the pyridyl moieties.

The key precursors for this synthesis are 2,9-dichloro-1,10-phenanthroline and 2-(tributylstannyl)pyridine[2]. The choice of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is critical for facilitating the transmetalation and reductive elimination steps of the catalytic cycle.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A dried Schlenk flask is charged with 2,9-dichloro-1,10-phenanthroline, 2-(tributylstannyl)pyridine (2.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent and Atmosphere: Anhydrous and degassed toluene is added as the solvent. The reaction mixture is then thoroughly deoxygenated by several freeze-pump-thaw cycles and backfilled with an inert atmosphere (argon or nitrogen).

-

Reaction Conditions: The mixture is heated to 115 °C and stirred for 43 hours under an inert atmosphere[2]. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of Schlenk techniques and an inert atmosphere is paramount to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.

-

Anhydrous Conditions: Water can interfere with the organometallic reagents and the catalyst, leading to reduced yields.

-

Ligand-to-Metal Ratio: A slight excess of the organostannane reagent is used to ensure complete consumption of the dichloro-phenanthroline starting material.

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, efficient catalyst for Stille couplings involving heteroaromatic compounds.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the successful synthesis of DPPZ and for understanding its electronic properties.

¹H and ¹³C NMR spectroscopy are used to verify the covalent framework of the DPPZ molecule. Due to the molecule's symmetry, the number of unique signals in the NMR spectra is less than the total number of protons and carbons.

The electronic absorption spectrum of DPPZ is characterized by intense π-π* transitions. In aqueous solutions, these transitions are prominent and are sensitive to the surrounding environment and the presence of metal ions[3]. The spectrum typically shows strong absorption bands in the ultraviolet region, which are attributed to the extensive π-conjugated system of the molecule. Upon coordination to a metal ion, these bands can exhibit shifts in wavelength (either red or blue shifts) and changes in molar absorptivity, a property that is exploited in sensing applications[1][4].

| Spectroscopic Data Summary for DPPZ | |

| Molecular Formula | C₂₂H₁₄N₄ |

| Molecular Weight | 334.37 g/mol [2] |

| ¹H NMR | Complex aromatic multiplets expected. |

| ¹³C NMR | Aromatic signals confirming the C-C linkages. |

| UV-Vis Absorption | Intense π-π* transitions in the UV region[3]. |

| Fluorescence | Exhibits chelation-enhanced fluorescence (CHEF) upon binding to certain metal ions like Cd²⁺[4]. |

Molecular Conformation and Coordination Chemistry

The three-dimensional structure of DPPZ dictates its interaction with metal ions and biological macromolecules.

Solid-State Structure of Metal Complexes

X-ray crystallography of DPPZ in its metal-complexed forms provides invaluable insights into its coordination behavior. For instance, in complexes with cadmium, lead, and mercury, DPPZ acts as a tetradentate ligand, wrapping around the metal center[4]. The geometry of the resulting complex is influenced by the size and coordination preferences of the metal ion. For example, with larger metal ions, all four nitrogen atoms of DPPZ can coordinate, leading to high coordination numbers[4]. In contrast, with smaller metal ions, steric hindrance may prevent all four nitrogen atoms from binding, leading to a different coordination mode.

The crystal structure of a related compound, 2,9-bis(4-pyridylmethoxy)-1,10-phenanthroline, reveals that the dihedral angles between the phenanthroline plane and the pyridine rings are significant, indicating a non-planar conformation in the solid state[5]. This twisting is likely a common feature of 2,9-substituted phenanthrolines and plays a role in their packing in the crystal lattice and their solution-phase dynamics.

Solution-Phase Dynamics and Pre-organization

In solution, DPPZ is believed to exist in a conformational equilibrium. However, the rigid phenanthroline core significantly restricts the overall flexibility. This "pre-organization" is a key feature, as the ligand is already in a conformation that is amenable to metal chelation[1]. This reduces the entropic cost of complexation, contributing to the high stability constants observed for its metal complexes[1].

Applications in Drug Development and Sensing

The unique structural and electronic properties of DPPZ and its metal complexes have led to their exploration in several areas relevant to drug development and chemical sensing.

DNA Intercalation

Metal complexes of phenanthroline derivatives are well-known to interact with DNA, primarily through intercalation, where the planar aromatic system inserts between the base pairs of the DNA double helix. The extended planar structure of the phenanthroline core in DPPZ makes its metal complexes suitable candidates for DNA intercalators. This mode of binding can lead to cytotoxic effects, which is a desirable property for the development of anticancer agents.

Fluorescent Sensors

DPPZ exhibits a phenomenon known as chelation-enhanced fluorescence (CHEF). In its uncomplexed form, the fluorescence of DPPZ may be quenched. However, upon binding to specific metal ions, such as Cd²⁺, a significant increase in fluorescence intensity is observed[1][4]. This "light-up" response makes DPPZ a highly sensitive and selective fluorescent sensor for the detection of these metal ions at very low concentrations[1]. This property is of great interest for the development of sensors for environmental monitoring and biological imaging.

Conclusion

The molecular structure of this compound is a testament to the power of rational ligand design. Its rigid, pre-organized framework, combined with its tetradentate N-donor set, results in a ligand with exceptional coordination properties and interesting photophysical behavior. The synthetic accessibility of DPPZ, coupled with its ability to form stable and functional metal complexes, ensures its continued importance in the development of new materials, sensors, and therapeutic agents. Further exploration of its derivatives and their interactions with biological systems will undoubtedly open up new avenues for innovation in medicinal and supramolecular chemistry.

References

-

Synthesis, NMR and Single Crystal analysis of Novel 2,9-dimethyl-4,7-diphenyl[6][7]phenanthrolinediium. (URL: [Link])

-

Cockrell, G. M., et al. (2008). Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II). Journal of the American Chemical Society, 130(4), 1420–1430. (URL: [Link])

-

PubChem. This compound. (URL: [Link])

-

The highly preorganized ligand 2, 9-DI-(2'-PYRIDYL)-1, 10-Phenanthroline, and its complexation properties with metal ions - UNCW Institutional Repository. (URL: [Link])

-

Zhang, S. G., et al. (2009). 2,9-Bis(4-pyridylmethoxy)-1,10-phenanthroline. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2549. (URL: [Link])

-

Hancock, R. D., et al. (2013). Selectivity of the highly preorganized tetradentate ligand 2,9-di(pyrid-2-yl)-1,10-phenanthroline for metal ions in aqueous solution, including lanthanide(III) ions and the uranyl(VI) cation. Inorganic Chemistry, 52(2), 838–851. (URL: [Link])

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. 2,9-Di-(2'-pyridyl)-1,10-phenanthroline synthesis - chemicalbook [chemicalbook.com]

- 3. Selectivity of the highly preorganized tetradentate ligand 2,9-di(pyrid-2-yl)-1,10-phenanthroline for metal ions in aqueous solution, including lanthanide(III) ions and the uranyl(VI) cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,9-Bis(4-pyridylmethoxy)-1,10-phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Coordination Chemistry of 2,9-Di(pyridin-2-yl)-1,10-phenanthroline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

1,10-Phenanthroline (phen) and its derivatives are foundational ligands in coordination chemistry, offering a rigid and versatile scaffold for the construction of complex metal-ligand architectures.[1][2] This technical guide delves into the nuanced coordination chemistry of a particularly intriguing phen derivative: 2,9-Di(pyridin-2-yl)-1,10-phenanthroline (DPP). The strategic placement of pyridyl moieties at the 2 and 9 positions introduces a higher degree of preorganization and unique steric and electronic properties, leading to fascinating coordination behavior and a wide array of potential applications.[3] This guide will provide an in-depth exploration of the synthesis, structural characteristics, photophysical and electrochemical properties, and diverse applications of DPP-metal complexes, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound (DPP)

The parent 1,10-phenanthroline is a classic bidentate ligand known for forming stable complexes with a vast range of metal ions.[4] The introduction of substituents onto the phenanthroline core allows for the fine-tuning of its properties. In the case of DPP, the pyridyl groups at the 2 and 9 positions extend the chelating ability of the ligand, transforming it into a tetradentate N-donor ligand. This preorganized structure, with four nitrogen atoms poised for coordination, significantly influences its metal ion selectivity and the geometry of the resulting complexes.[3][5]

The rigid aromatic backbone of DPP contributes to the stability of its metal complexes and gives rise to interesting photophysical phenomena, such as chelation-enhanced fluorescence (CHEF).[5][6] These properties make DPP a highly attractive ligand for the development of fluorescent sensors, catalysts, and novel therapeutic agents.

Synthesis of the DPP Ligand

The synthesis of 2,9-disubstituted-1,10-phenanthroline derivatives can be challenging.[7] However, established synthetic routes provide access to the DPP ligand. One common approach involves a cross-coupling reaction, such as a Stille or Suzuki coupling, from a 2,9-dihalo-1,10-phenanthroline precursor.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure based on a Stille cross-coupling reaction.

Materials:

-

2,9-Dichloro-1,10-phenanthroline

-

2-(Tributylstannyl)pyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2,9-dichloro-1,10-phenanthroline (1 equivalent), 2-(tributylstannyl)pyridine (2.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Add anhydrous toluene to the flask to dissolve the reactants.

-

Heat the reaction mixture to 115 °C and stir for 48 hours under an inert atmosphere.[8]

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Synthetic scheme for this compound (DPP) via Stille coupling.

Coordination Chemistry with Metal Ions

The tetradentate nature of DPP allows it to form stable complexes with a wide variety of metal ions, including transition metals, lanthanides, and alkali earth metals.[3][9] The preferred coordination geometry and the stability of the resulting complexes are highly dependent on the ionic radius of the metal ion.

Transition Metal Complexes

DPP forms well-defined complexes with transition metals such as copper, zinc, cadmium, lead, and mercury.[3][5][10] The rigid framework of DPP and the formation of five-membered chelate rings favor coordination with metal ions having an ionic radius close to 1.0 Å.[5][6]

-

Cadmium (Cd²⁺): DPP exhibits a high selectivity for Cd²⁺ (ionic radius ~0.96 Å).[5] It typically forms an 8-coordinate complex, [Cd(DPP)₂]²⁺, where the cadmium ion is coordinated to all eight nitrogen atoms from two DPP ligands.[5][6] This strong and selective binding is the basis for its use as a fluorescent sensor for cadmium.[3][5]

-

Lead (Pb²⁺) and Mercury (Hg²⁺): With larger ions like Pb²⁺ and Hg²⁺, DPP forms 8-coordinate complexes. In the case of lead, the complex can also include coordinated water and counter-ions, with evidence of a sterically active lone pair on the Pb(II) center.[5][6]

-

Zinc (Zn²⁺): Smaller metal ions like Zn²⁺ (ionic radius ~0.74 Å) have a poorer fit within the DPP coordination pocket.[11] This can lead to distorted geometries where not all four nitrogen atoms of the DPP ligand coordinate to the metal center. For instance, in the [Zn(DPP)₂]²⁺ complex, each DPP ligand may have one non-coordinated pyridyl group.[11]

-

Copper (Cu⁺/Cu²⁺): Copper complexes of DPP and its derivatives have been extensively studied for their photoredox catalytic activity.[10][12] The geometry around the copper center can vary, and the steric bulk of substituents on the phenanthroline core can influence the catalytic properties.[13][14]

Lanthanide and Actinide Complexes

DPP also forms stable complexes with lanthanide(III) ions.[9][11] The stability of these complexes varies with the ionic radius of the lanthanide, with a peak in stability observed for Samarium(III) (Sm³⁺).[9][11] This size-selective binding is a key feature of preorganized ligands like DPP. The coordination sphere of lanthanide-DPP complexes is often completed by water molecules.[9]

Stability Constants of DPP-Metal Complexes

The stability of metal complexes with DPP can be quantified by their formation constants (log K₁). These values provide a measure of the affinity of the ligand for a particular metal ion.

| Metal Ion | Ionic Radius (Å, CN=8) | log K₁ | Reference(s) |

| Cd²⁺ | 0.96 | 12.21 | [3] |

| Bi³⁺ | 1.17 | 15.72 | [3] |

| Sm³⁺ | 1.079 | Peak Stability | [9][11] |

| Zn²⁺ | 0.74 | Lower Affinity | [5][6] |

| Ni²⁺ | 0.69 | Lower Affinity | [5][6] |

Photophysical and Electrochemical Properties

The extensive π-conjugated system of DPP gives rise to interesting photophysical and electrochemical properties that are further modulated upon coordination to a metal ion.

Fluorescence and Chemosensing

One of the most significant properties of DPP is its ability to act as a fluorescent sensor. The free ligand exhibits weak fluorescence. However, upon complexation with certain metal ions, a significant enhancement of fluorescence intensity is observed, a phenomenon known as chelation-enhanced fluorescence (CHEF).[5]

This CHEF effect is particularly pronounced with Cd²⁺, allowing for the detection of cadmium at concentrations as low as 1 x 10⁻¹⁰ M.[3][5] The rigidification of the ligand structure upon metal binding reduces non-radiative decay pathways, leading to increased fluorescence. The selectivity for Cd²⁺ is attributed to the optimal fit of the metal ion within the ligand's coordination cavity.[5][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. repository.uncw.edu [repository.uncw.edu]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,9-Di-(2'-pyridyl)-1,10-phenanthroline synthesis - chemicalbook [chemicalbook.com]

- 9. Selectivity of the highly preorganized tetradentate ligand 2,9-di(pyrid-2-yl)-1,10-phenanthroline for metal ions in aqueous solution, including lanthanide(III) ions and the uranyl(VI) cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterisation of homoleptic 2,9-diaryl-1,10-phenanthroline copper(i) complexes: influencing selectivity in photoredox-catalysed atom-transfer radical addition reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Structures of the Copper(I) and Copper(II) Complexes of 2,9-Diphenyl-1,10-phenanthroline: Implications for Excited-State Structural Distortion - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,9-Di(pyridin-2-yl)-1,10-phenanthroline: A Technical Guide

Introduction

Molecular Structure and Symmetry

The structure of 2,9-Di(pyridin-2-yl)-1,10-phenanthroline is characterized by a central 1,10-phenanthroline core substituted at the 2 and 9 positions with pyridin-2-yl groups. The molecule possesses a C₂ axis of symmetry, which significantly influences its NMR spectra, leading to a reduced number of unique signals.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C₂ symmetry of the molecule, the ¹H NMR spectrum is expected to show seven distinct signals in the aromatic region. The protons on the phenanthroline core and the pyridyl rings will exhibit characteristic chemical shifts and coupling patterns. The following is a predicted ¹H NMR spectrum analysis.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4, H7 | ~8.30 | d | J ≈ 8.4 | 2H |

| H3, H8 | ~7.85 | d | J ≈ 8.4 | 2H |

| H5, H6 | ~7.95 | s | - | 2H |

| H6', H6'' | ~8.70 | d | J ≈ 4.8 | 2H |

| H3', H3'' | ~8.50 | d | J ≈ 8.0 | 2H |

| H4', H4'' | ~7.90 | t | J ≈ 7.6 | 2H |

| H5', H5'' | ~7.40 | t | J ≈ 6.2 | 2H |

Disclaimer: The chemical shifts are estimations based on analogous structures and may vary with solvent and experimental conditions.

Interpretation and Rationale

-

Phenanthroline Protons (H3-H8): The protons of the central phenanthroline core are expected to resonate in the range of 7.8-8.3 ppm. H4 and H7 are adjacent to a nitrogen atom, which would typically deshield them; however, the steric hindrance from the pyridyl groups may cause a slight upfield shift compared to unsubstituted phenanthroline. H3 and H8 will appear as doublets due to coupling with H4 and H7, respectively. The H5 and H6 protons are in a more central position and are expected to appear as a singlet due to the molecule's symmetry.

-

Pyridyl Protons (H3'-H6'): The protons on the pyridyl rings will have distinct chemical shifts. The H6' and H6'' protons, being closest to the pyridyl nitrogen, are expected to be the most deshielded, appearing at approximately 8.70 ppm as doublets. The H3' and H3'' protons are also deshielded due to their proximity to the phenanthroline ring system and will likely appear as doublets around 8.50 ppm. The H4', H4'' and H5', H5'' protons will resonate further upfield and appear as triplets due to coupling with their respective neighbors.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum, like the ¹H NMR, will be simplified due to the molecule's symmetry. A total of 11 distinct signals are predicted for the 22 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C2, C9 | ~156.5 |

| C4, C7 | ~136.0 |

| C4a, C10b | ~129.0 |

| C5, C6 | ~127.5 |

| C10a, C6a | ~126.0 |

| C3, C8 | ~123.5 |

| C2', C2'' | ~155.0 |

| C6', C6'' | ~149.5 |

| C4', C4'' | ~137.0 |

| C3', C3'' | ~124.0 |

| C5', C5'' | ~121.0 |

Disclaimer: The chemical shifts are estimations based on analogous structures and may vary with solvent and experimental conditions.

Interpretation and Rationale

The predicted chemical shifts are based on the expected electronic environment of each carbon atom. Carbons directly bonded to nitrogen atoms (C2, C9, C2', C2'', C6', C6'') will be the most deshielded and appear at the downfield end of the spectrum. The quaternary carbons (C4a, C10b, C10a, C6a) will also have distinct chemical shifts. The remaining aromatic carbons will resonate in the typical range of 120-140 ppm.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in solution is expected to be dominated by intense absorptions in the ultraviolet region, arising from π-π* electronic transitions within the extensive aromatic system.[4] Studies on the complexation of DPP with metal ions have utilized UV-Vis spectroscopy to monitor the formation of metal-ligand complexes, noting shifts in the absorption bands upon coordination.[1][3] For the free ligand, several strong absorption bands are anticipated between 200 and 350 nm. The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands are dependent on the solvent used.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a Stille or Suzuki cross-coupling reaction. The following is a generalized protocol based on a Stille coupling reaction.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,9-dichloro-1,10-phenanthroline in anhydrous toluene.

-

Addition of Reagents: To the stirred solution, add 2-(tributylstannyl)pyridine (approximately 2.2 equivalents) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

-

Reaction: Heat the mixture to reflux (approximately 110-115 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated and filtered.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Prepare a solution of the purified DPP in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum should be acquired. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay may be necessary to accurately observe all signals.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a stock solution of DPP in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance in the range of 0.1-1.0 AU.

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer from approximately 200 to 600 nm. Use the same solvent as a reference in the reference cuvette.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) for each peak using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Conclusion

This compound is a ligand of significant importance with well-defined structural features that are reflected in its spectroscopic properties. While experimental high-resolution NMR data for the free ligand is not widely published, a predictive analysis based on its molecular symmetry and the known spectroscopic behavior of its constituent aromatic systems provides a robust framework for its characterization. The intense π-π* transitions in its UV-Vis spectrum are characteristic of its extensive conjugated system and are sensitive to its chemical environment, making it a valuable probe in coordination studies. The experimental protocols outlined in this guide provide a clear path for the synthesis and thorough spectroscopic characterization of this versatile compound, enabling further exploration of its potential in various fields of chemical science.

References

[3] Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(8), 1875-1914. [1] Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II). (2008). PubMed. [Link] [2] The highly preorganized ligand 2, 9-DI-(2'-PYRIDYL)-1, 10-Phenanthroline, and its complexation properties with metal ions. (n.d.). UNCW Institutional Repository. [Link] [5] PubChem. (n.d.). This compound. PubChem. [Link] Synthesis and characterisation of homoleptic 2,9-diaryl-1,10-phenanthroline copper(i) complexes: influencing selectivity in photoredox-catalysed atom-transfer radical addition reactions. (2017). Dalton Transactions. [Link] [6] 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. (n.d.). ResearchGate. [Link] Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline. (2025). ResearchGate. [Link] [4] Selectivity of the Highly Preorganized Tetradentate Ligand 2,9-Di(pyrid-2-yl)-1,10-phenanthroline for Metal Ions in Aqueous Solution, Including Lanthanide(III) Ions and the Uranyl(VI) Cation. (2025). ResearchGate. [Link]

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. This compound | C22H14N4 | CID 12145891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterisation of homoleptic 2,9-diaryl-1,10-phenanthroline copper(i) complexes: influencing selectivity in photoredox-catalysed atom-transfer radical addition reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

theoretical studies of 2,9-Di(pyridin-2-yl)-1,10-phenanthroline complexes

An In-Depth Technical Guide to the Theoretical Exploration of 2,9-Di(pyridin-2-yl)-1,10-phenanthroline (dpphen) Complexes

Authored by: A Senior Application Scientist

Foreword: The Computational Lens in Modern Coordination Chemistry

In the landscape of modern materials science and drug development, the journey from molecular concept to functional application is increasingly navigated with the aid of computational chemistry. The this compound (dpphen) ligand system stands as a prime example of where theoretical studies are not merely supplementary but are a critical driver of innovation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to investigate dpphen complexes, offering insights into the causality behind their unique properties and a roadmap for their rational design. We will move beyond simple procedural descriptions to explore the predictive power of computational techniques in elucidating structure, reactivity, and function.

The dpphen Ligand: A Preorganized Platform for Complex Functionality

The 2,9-di-(2'-pyridyl)-1,10-phenanthroline (dpphen) molecule is a highly preorganized, tetradentate ligand.[1] Its rigid aromatic backbone and specific arrangement of four nitrogen donor atoms create a well-defined coordination pocket. This inherent structural rigidity minimizes the entropic penalty upon complexation, leading to the formation of highly stable metal complexes.[1] The significance of dpphen lies in its versatility; its complexes have shown immense potential in diverse fields, including:

-

Fluorescent Sensing: The ligand's electronic structure allows for significant changes in fluorescence upon metal ion binding, a phenomenon known as Chelation Enhanced Fluorescence (CHEF).[2] This makes dpphen-based systems excellent candidates for detecting specific metal ions, such as Cadmium(II), even at nanomolar concentrations.[1][2]

-

Photoredox Catalysis: Copper(I) complexes of dpphen and its derivatives have emerged as efficient photocatalysts for reactions like atom-transfer radical addition (ATRA).[3][4] Their photophysical and electrochemical properties can be finely tuned by modifying the ligand structure.[3]

-

Medicinal Chemistry: The ability of phenanthroline derivatives to interact with biological macromolecules like DNA, coupled with the stability of their metal complexes, opens avenues for therapeutic applications.[5]

The rational design of dpphen complexes for these applications hinges on a deep understanding of their electronic structure and dynamic behavior, a task for which theoretical studies are exceptionally well-suited.

The Theoretical Toolkit: Methodologies for Interrogating dpphen Complexes

A multi-faceted computational approach is essential to capture the full spectrum of properties exhibited by dpphen complexes. The primary tools employed are Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Molecular Mechanics (MM).

Density Functional Theory (DFT): The Foundation for Structural and Electronic Insights

DFT is the workhorse of computational studies on dpphen complexes. It provides a robust framework for calculating the ground-state electronic structure of molecules at a reasonable computational cost.[6]

Core Applications:

-

Geometry Optimization: DFT is used to predict the most stable three-dimensional structure of a complex, providing crucial data on bond lengths, bond angles, and coordination geometry.[7][8] The accuracy of these predictions can be benchmarked against experimental data from X-ray crystallography, lending confidence to the theoretical models.[7][8]

-

Electronic Properties: DFT calculations reveal the distribution of molecular orbitals (e.g., HOMO, LUMO), which is fundamental to understanding the complex's reactivity, redox potentials, and the nature of its electronic transitions.[9]

-

Vibrational Analysis: Calculating vibrational frequencies allows for the interpretation of experimental infrared (IR) spectra and confirms that an optimized geometry corresponds to a true energy minimum.[6]

Time-Dependent Density Functional Theory (TD-DFT): Unveiling Photophysical Behavior

To understand the interaction of dpphen complexes with light—essential for applications in sensing and photocatalysis—we must study their excited states. TD-DFT extends the DFT framework to achieve this.[6]

Core Applications:

-

Absorption Spectra: TD-DFT calculates the energies and intensities of electronic transitions from the ground state to various excited states, allowing for the simulation of UV-Visible absorption spectra.[4][6]

-

Excited State Analysis: It provides insights into the nature of these transitions, such as whether they are ligand-centered (π-π*) or involve metal-to-ligand charge-transfer (MLCT).[10] This is critical for predicting luminescence and photocatalytic activity.[4]

Molecular Mechanics (MM): A Tool for Steric and Strain Analysis

While less electronically detailed than DFT, Molecular Mechanics is a powerful tool for rapidly assessing steric effects and strain energies, particularly in large systems or when screening a series of related complexes.[7][8]

Core Application:

-

Metal Ion Selectivity: MM calculations have been successfully used to analyze the trend in stability constants for dpphen complexes with a series of lanthanide ions.[7][8] By calculating the strain energy (ΣU) as a function of the metal-nitrogen bond length, MM can predict which ion size provides the optimal "fit" within the ligand's cavity, explaining observed selectivity peaks.[7][8]

A General Computational Workflow

The theoretical investigation of a novel dpphen complex typically follows a structured, self-validating protocol.

Caption: General workflow for the theoretical study of a dpphen complex.

Key Theoretical Insights into dpphen Complexes

Structural Fidelity and Metal Ion Selectivity

Theoretical methods have proven remarkably accurate in reproducing the structures of dpphen complexes. DFT calculations on [Ln(dpphen)(H₂O)₅]³⁺ complexes show excellent agreement with structures determined by Molecular Mechanics and align well with known crystal structures of similar compounds, validating the accuracy of the computational models.[7][8]

A key feature of the dpphen ligand is its size-based selectivity for metal ions. Both MM and DFT calculations have been used to rationalize the observation that the stability constant (log K₁) for lanthanide(III) complexes peaks at Sm(III).[7][8] The calculations reveal a minimum in ligand strain energy for metal ions with an ideal M-N bond length that corresponds closely to that of Sm(III).[7][8] For smaller lanthanides, increasing steric repulsion between coordinated water molecules leads to a decrease in stability.[7]

Table 1: Representative Theoretical vs. Experimental Data for Metal Ion Selectivity

| Metal Ion | Ionic Radius (Å, 8-Coord) | Experimental log K₁[7] | Calculated Strain Energy (ΣU)[8] | Rationale |

| La(III) | 1.16 | Rises towards Sm(III) | Higher | Sub-optimal fit, cavity too large |

| Sm(III) | 1.08 | Peak Stability | Near Minimum | Optimal size match for the ligand cavity |

| Lu(III) | 0.98 | Decreases from Sm(III) | Higher | Increased steric clash, cavity too small |

Decoding Photophysical and Catalytic Behavior

The photocatalytic activity of copper(I) dpphen complexes in ATRA reactions is a subject of significant theoretical interest. Experimental results show a strong dependence on the excitation wavelength.[4] TD-DFT calculations provide the crucial explanation: excitation into the lowest unoccupied molecular orbital (LUMO) does not lead to catalysis.[4] Instead, the reaction proceeds efficiently only upon excitation to higher-energy excited states (LUMO+1 or LUMO+2).[4] This insight is invaluable for designing more efficient catalysts by tuning the ligand to control the energy levels of these productive excited states.

Caption: Energy level diagram for photoredox catalysis by a Cu(I)-dpphen complex.

Protocols for Theoretical Investigation

Protocol: Predicting Metal Ion Selectivity

This protocol outlines the steps to theoretically assess the selectivity of dpphen for a series of metal ions (e.g., Lanthanides).

Step 1: Initial Structure Generation.

-

Build the [M(dpphen)(H₂O)n]³⁺ complex for each metal ion in the series. The coordination number 'n' may vary based on ionic size.

Step 2: Molecular Mechanics (MM) Strain Energy Scan.

-

Using an appropriate force field (e.g., MMFF), perform a series of constrained optimizations.

-

For each complex, systematically vary the ideal M-N bond length and calculate the total strain energy (ΣU) of the ligand.

-

Causality: This step rapidly identifies the metal ion size that induces the least strain in the dpphen ligand, providing a strong indication of the most stable complex.[7][8]

Step 3: DFT Geometry Optimization.

-

For key metal ions identified in Step 2 (e.g., the one with minimum strain, and larger/smaller examples), perform full geometry optimizations using DFT (e.g., with a functional like M06-2X or B3LYP and an appropriate basis set).

-

Self-Validation: This provides a more accurate structure and allows for comparison with the MM results. The agreement between MM and DFT structures enhances confidence in the model.[7][8]

Step 4: Analysis.

-

Plot the MM strain energy (ΣU) against the ideal M-N bond length (or ionic radius).

-

Analyze the DFT-optimized structures to identify sources of strain, such as short O--O distances between coordinated water molecules in complexes with smaller ions.[7]

-

Compare the predicted peak stability with experimental formation constants (log K₁).

Protocol: Investigating a Photoredox Catalytic Cycle

This protocol details the computational workflow to elucidate the mechanism of a reaction catalyzed by a dpphen complex.

Step 1: Ground State Optimization.

-

Optimize the geometry of the ground state catalyst, [M(dpphen)₂]⁺, and the reactants (e.g., an alkyl halide). Use a DFT functional suitable for transition metals.

Step 2: Excited State Calculations.

-

Perform a TD-DFT calculation on the optimized catalyst to determine the energies and characters of the lowest several excited states.

-

Causality: This step is crucial to identify which excited state is likely responsible for the catalytic activity, as demonstrated for Cu(I) ATRA catalysts.[4]

Step 3: Modeling the Catalytic Steps.

-

Substrate Binding: Model the interaction of the excited-state catalyst with the substrate. This may involve locating a transition state for oxidative addition or single-electron transfer.

-

Intermediate Characterization: Optimize the geometries of all proposed intermediates in the catalytic cycle.

-

Transition State Searching: Use methods like Synchronous Transit-Guided Quasi-Newton (STQN) to locate the transition states connecting the intermediates.

-

Causality: By calculating the energy barriers for each step, this process identifies the rate-determining step and explains the overall efficiency of the catalyst.

Step 4: Constructing the Energy Profile.

-

Plot the relative free energies of all reactants, intermediates, transition states, and products to visualize the entire catalytic cycle.

Caption: Simplified workflow for a proposed ATRA photoredox cycle.

Conclusion and Future Horizons

Theoretical studies provide an indispensable framework for understanding and predicting the behavior of this compound complexes. By leveraging a combination of DFT, TD-DFT, and MM methods, researchers can move beyond empirical observation to a state of rational design. These computational tools allow for the precise elucidation of structure-property relationships, the decoding of complex reaction mechanisms, and the a priori design of new molecules with tailored functions for sensing, catalysis, and medicine.

The future of this field will likely involve the integration of machine learning models trained on DFT data to accelerate the screening of new ligand derivatives and the application of more advanced computational techniques to model complex solvent effects and dynamics over longer timescales. The synergy between theoretical prediction and experimental validation will continue to be the engine driving the next generation of advanced materials based on the versatile dpphen scaffold.

References

- Hancock, R. D., et al. (2013). Selectivity of the highly preorganized tetradentate ligand 2,9-di(pyrid-2-yl)-1,10-phenanthroline for metal ions in aqueous solution, including lanthanide(III) ions and the uranyl(VI) cation. PubMed.

- Jackson, A. (n.d.). The highly preorganized ligand 2, 9-DI-(2'-PYRIDYL)-1, 10-Phenanthroline, and its complexation properties with metal ions. UNCW Institutional Repository.

- Jackson, A. L., et al. (2008). Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II). Journal of the American Chemical Society, 130(4), 1420-1430.

- Ashton, K., et al. (n.d.). Synthesis and characterisation of homoleptic 2,9-diaryl-1,10-phenanthroline copper(i) complexes: influencing selectivity in photoredox-catalysed atom-transfer radical addition reactions. Dalton Transactions (RSC Publishing).

- N/A. (n.d.). Synthesis, structures, photophysical properties, and catalytic characteristics of 2,9-dimesityl-1,10-phenanthroline (dmesp) transition metal complexes | Request PDF. ResearchGate.

- Taha, Z. A. (2017). DPPH scavenging activity of phen and its lanthanide complexes. ResearchGate.

- Ashton, K., et al. (n.d.). Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes. Dalton Transactions (RSC Publishing).

- Alaraby, M., et al. (2021). New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. PMC - NIH.

- N/A. (n.d.). Selectivity of the Highly Preorganized Tetradentate Ligand 2,9-Di(pyrid-2-yl)-1,10-phenanthroline for Metal Ions in Aqueous Solution, Including Lanthanide(III) Ions and the Uranyl(VI) Cation | Request PDF. ResearchGate.

- N/A. (n.d.). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. N/A.

- Lo, K. K., et al. (n.d.). Synthesis, characterization, photophysical properties, and biological labeling studies of a series of luminescent rhenium(I) polypyridine maleimide complexes. PubMed.

- Tyson, D. S., et al. (2004). 2,9-Di-(2'-pyridyl)-1,10-phenanthroline: a tetradentate ligand for Ru(II). Journal of the American Chemical Society, 126(35), 10800-10801.

- Hammud, H. H., et al. (2023). Structures, Characterization and DFT Studies of Four Novel Nickel Phenanthroline Complexes. MDPI.

- Vicca, N. E., et al. (n.d.). Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries. PMC - PubMed Central.

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterisation of homoleptic 2,9-diaryl-1,10-phenanthroline copper(i) complexes: influencing selectivity in photoredox-catalysed atom-transfer radical addition reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures, Characterization and DFT Studies of Four Novel Nickel Phenanthroline Complexes [mdpi.com]

- 7. Selectivity of the highly preorganized tetradentate ligand 2,9-di(pyrid-2-yl)-1,10-phenanthroline for metal ions in aqueous solution, including lanthanide(III) ions and the uranyl(VI) cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational Evaluation of Redox Potentials of Metal Complexes for Aqueous Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, photophysical properties, and biological labeling studies of a series of luminescent rhenium(I) polypyridine maleimide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of 2,9-Disubstituted-1,10-Phenanthroline Ligands: A Legacy of Steric Influence and Functional Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2,9-Positions

The 1,10-phenanthroline scaffold, a rigid, planar heterocyclic system, has been a cornerstone of coordination chemistry for over a century. Its robust nature and potent chelating ability have made it a ubiquitous ligand in catalysis, materials science, and medicinal chemistry. However, it is the strategic substitution at the 2 and 9 positions that has unlocked the true potential of this remarkable molecule. These positions, flanking the nitrogen donor atoms, act as steric gates, profoundly influencing the coordination geometry, stability, and reactivity of the resulting metal complexes. This guide traces the historical development of 2,9-disubstituted-1,10-phenanthroline ligands, from their early applications in analytical chemistry to their current role in cutting-edge technologies, providing insights into their synthesis, properties, and the causal relationships that drive their functional design.

The Early Era: Neocuproine and the Dawn of Steric Control

The story of 2,9-disubstituted phenanthrolines begins in the early 20th century, driven by the need for selective analytical reagents. The pioneering work of G. Frederick Smith and his contemporaries in the 1930s and 1940s led to the development of a range of substituted phenanthrolines for use as redox indicators.[1][2][3] Among these, 2,9-dimethyl-1,10-phenanthroline, famously known as neocuproine , emerged as a highly specific reagent for the colorimetric determination of copper(I).[4][5]

The key to neocuproine's selectivity lies in the steric hindrance imposed by the two methyl groups. These groups prevent the formation of the planar complexes favored by many metal ions, while readily accommodating the tetrahedral geometry preferred by Cu(I). This steric clash forces a distorted coordination environment for other metal ions, leading to weaker complexation and a highly selective response for copper. This fundamental principle of steric control would become the guiding paradigm in the design of future 2,9-disubstituted phenanthroline ligands.

The initial synthesis of neocuproine was achieved through classical methods like the Skraup reaction, involving the condensation of o-nitroaniline with crotonaldehyde diacetate.[4] While effective, these methods often required harsh conditions and offered limited scope for functional group diversity.

Expanding the Toolkit: The Rise of Functionalized Ligands

The initial success of neocuproine spurred the development of new synthetic methodologies to introduce a wider variety of substituents at the 2 and 9 positions. This evolution was driven by the desire to fine-tune both the steric and electronic properties of the ligands, thereby tailoring their behavior for specific applications.

From Methyl to Aryl: The Advent of Bathocuproine

A significant advancement came with the introduction of bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline). While the primary substitutions are at the 4 and 7 positions, its historical and functional context is deeply intertwined with the 2,9-disubstituted family. The synthesis of bathocuproine and its sulfonated, water-soluble derivatives further expanded the utility of phenanthroline ligands in analytical chemistry, offering enhanced sensitivity for copper detection.[6][7] The development of bathocuproine also highlighted the potential for tuning the electronic properties of the phenanthroline core through aryl substitution, a theme that would be extensively explored in later work.

Modern Synthetic Strategies

The mid-20th century and beyond witnessed a proliferation of more versatile and efficient synthetic routes to 2,9-disubstituted phenanthrolines, moving beyond the classical condensation reactions.

-

Oxidation of Neocuproine Derivatives: A pivotal strategy involves the oxidation of the readily available 2,9-dimethyl-1,10-phenanthroline (neocuproine). Selenium dioxide oxidation yields the corresponding 1,10-phenanthroline-2,9-dicarbaldehyde, a versatile intermediate for the synthesis of a wide range of derivatives through condensation reactions.[8][9] Further oxidation with stronger oxidizing agents like nitric acid affords 1,10-phenanthroline-2,9-dicarboxylic acid, another key building block for creating ligands with amide or ester functionalities.[8][10][11]

-

Organometallic Approaches: A more direct route to introducing aryl or alkyl substituents involves the reaction of 1,10-phenanthroline with organolithium or Grignard reagents. This method allows for the introduction of a diverse array of functional groups, although it can sometimes be limited by side reactions.[12]

-

Cross-Coupling Reactions: The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of complex organic molecules, and 2,9-disubstituted phenanthrolines were no exception. Starting from 2,9-dihalo-1,10-phenanthrolines, a wide range of aryl, heteroaryl, and alkyl groups can be introduced with high efficiency and functional group tolerance.